molecular formula C12H15N3O2 B2944748 N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide CAS No. 2361646-27-5

N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide

Cat. No. B2944748
CAS RN: 2361646-27-5
M. Wt: 233.271
InChI Key: DWQQZFVOZKCOOV-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)amides are a class of compounds that have received significant attention due to their varied medicinal applications . They are often synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Synthesis Analysis

N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of N-(Pyridin-2-yl)amides is characterized by the presence of a pyridin-2-yl group attached to an amide group .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides can undergo various chemical reactions depending on the conditions. For example, they can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)amides is not well understood and likely depends on the specific compound and its biological target. Some N-(Pyridin-2-yl)amides have shown significant anti-tubercular activity .

Future Directions

The future research directions for N-(Pyridin-2-yl)amides could include further exploration of their medicinal applications, development of more efficient synthesis methods, and investigation of their mechanism of action .

properties

IUPAC Name

N-[6-[acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-12(17)14-10-6-7-11(13-8-10)15(5-2)9(3)16/h4,6-8H,1,5H2,2-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQQZFVOZKCOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)NC(=O)C=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(N-ethylacetamido)pyridin-3-yl]prop-2-enamide

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